Direct Head-to-Head Comparison: GSK 690693 vs. MK-2206 Cell Death Induction in Lung and Breast Cancer Models
In a direct head-to-head comparison under identical experimental conditions, GSK 690693 demonstrates a distinct cell death induction profile compared to the allosteric Akt inhibitor MK-2206. MK-2206 (2 µM) induces significantly greater cell death than GSK 690693 (2 µM) in EBC1 human lung cancer cells (p ≤ 0.01) and in MDA-MB-361 human breast cancer cells over a 7-day time course (p ≤ 0.01 at days 3, 5, and 7) [1]. This differential response is accompanied by distinct phosphorylation patterns of Akt substrates (PRAS40, BAD, GSK3β) quantified by image densitometry, with MK-2206 producing more pronounced suppression of downstream targets compared to GSK 690693 [1].
| Evidence Dimension | Cell death induction at 2 µM |
|---|---|
| Target Compound Data | GSK 690693: ~20-30% cell death at 96h in EBC1 cells; ~30-40% cell death at day 7 in MDA-MB-361 cells |
| Comparator Or Baseline | MK-2206 (allosteric Akt inhibitor): ~45-55% cell death at 96h in EBC1 cells; ~55-65% cell death at day 7 in MDA-MB-361 cells |
| Quantified Difference | MK-2206 induces approximately 1.5-2× greater cell death than GSK 690693 under identical conditions (statistically significant at p ≤ 0.01) |
| Conditions | EBC1 human lung cancer cells, 96h treatment; MDA-MB-361 human breast cancer cells, 1-7 day time course; cell death assessed by trypan blue exclusion |
Why This Matters
This direct comparison establishes that GSK 690693 and MK-2206 are not functionally interchangeable—GSK 690693 provides a less cytotoxic ATP-competitive tool suitable for studies where partial Akt pathway modulation or distinct downstream phosphorylation signatures are desired.
- [1] Lin, K., et al. Differential sensitivity of human cancer cells to different classes of AKT inhibitors. eLife 2014, 3, e03751. Figure 1B, 1D. View Source
